![molecular formula C13H14N2O2S B1284915 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid CAS No. 1163289-41-5](/img/structure/B1284915.png)
1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid
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Description
“1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid” is a compound with the molecular formula C13H14N2O2S . It has a molecular weight of 262.33 g/mol . The IUPAC name for this compound is 1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) . The Canonical SMILES representation is C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.33 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 81.7 Ų . The Heavy Atom Count is 18 .Scientific Research Applications
Proteomics Research
This compound is utilized as a specialty product in proteomics research . Its unique structure allows it to interact with proteins in a way that can help in understanding protein functions, protein-protein interactions, and the effects of post-translational modifications.
Pharmacological Applications
Piperidine derivatives, including those with a benzothiazolyl substituent, are present in over twenty classes of pharmaceuticals . They are used in the design of drugs due to their significant role in the pharmaceutical industry, contributing to the development of new therapeutic agents.
Drug Design
In drug design, the piperidine nucleus is a crucial element. Compounds like 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid are used to create novel pharmacophores with potential anticancer, antiviral, and anti-inflammatory properties .
Medicinal Chemistry
The compound’s role in medicinal chemistry is linked to its ability to form derivatives that increase cytotoxicity against cancer cells. It’s also used to synthesize other compounds with enhanced biological activity .
Biochemistry
In biochemistry, this compound is used in peptide synthesis and as a reagent in various biochemical reactions. It serves as a building block for synthesizing complex molecules .
Organic Synthesis
The compound is involved in organic synthesis, particularly in the formation of piperidine derivatives through reactions like hydrogenation, cyclization, and amination. These processes are vital for creating biologically active molecules .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBCPKMRCVDJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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